molecular formula C7H9NO2 B1296767 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one CAS No. 23012-25-1

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Cat. No. B1296767
CAS RN: 23012-25-1
M. Wt: 139.15 g/mol
InChI Key: YJWCNOMJKJYKLQ-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one” is a chemical compound with the CAS Number: 23012-25-1 . It has a molecular weight of 139.15 and its IUPAC name is 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone .


Molecular Structure Analysis

The InChI code for “1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one” is 1S/C7H9NO2/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The boiling point of “1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one” is 162-164/785 Torr and its melting point is 56-59 .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The literature reveals extensive studies on 1,3-oxazoles, closely related to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, highlighting their synthesis and diverse applications in medicinal, pharmaceutical, agrochemical, and material sciences. The catalytic synthesis of 1,3-oxazole derivatives, particularly focusing on metal-dependent synthetic methodologies, has been systematically reviewed, revealing the wide utility and versatility of these heterocyclic compounds as core sub-units in structural frameworks of potential molecules (Shinde et al., 2022).

Chemical Reactivity and Intermediate Formation

  • Research has emphasized the importance of oxazinium salts, derived from compounds closely related to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, as electrophiles in chemical reactions. These salts and their derivatives are pivotal in various synthetic pathways, including the formation of intermediates in certain reaction types, indicating the significant chemical reactivity and potential utility of these compounds in various synthetic applications (Sainsbury).

Catalytic and Material Applications

  • The synthesis and application of C1 chemistry, involving reactions based on synthesis gas, methane, and carbon dioxide, are crucial for industrial chemical production. The use of Yttria-Stabilized Zirconia (YSZ) and its combinations with other metals as catalysts in these reactions have been extensively reviewed, indicating the potential application of similar compounds in catalyzing and enhancing chemical reactions, thereby emphasizing the relevance of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one in similar contexts (Indarto et al., 2008).

Flame Retardants and Environmental Considerations

  • The compound's structural relation to brominated flame retardants (BFRs) indicates its potential application in environmental safety and material engineering. Research has reviewed the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the increasing application of these compounds and calling for more research on their occurrence, environmental fate, and toxicity. This suggests the relevance of studying related compounds, like 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, for similar environmental and material applications (Zuiderveen et al., 2020).

Oxazoline-Based Asymmetric Catalysis

  • The structural similarity to oxazoline compounds underlines its potential utility in asymmetric catalysis. Compounds containing a chiral oxazoline ring have been recognized for their applicability in various metal-catalyzed transformations, reflecting the potential of structurally similar compounds, like 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, to serve as versatile ligands in asymmetric catalysis (Hargaden & Guiry, 2009).

Safety And Hazards

“1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one” is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWCNOMJKJYKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312446
Record name 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

CAS RN

23012-25-1
Record name 5-Acetyl-2,4-dimethyloxazole
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Record name 23012-25-1
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Record name 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one
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Record name 23012-25-1
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Record name 1-(2,4-Dimethyl-5-oxazolyl)ethanone
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Record name 5-Acetyl-2,4-dimethyloxazole
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Synthesis routes and methods

Procedure details

Chloroacetylacetone 8 g (59.4 mmol) is dissolved in 70 ml of glacial acetic acid and ammonium acetate 13.7 g (178.2 mmol) is then added and the mixture is refluxed for 4 hours. The solution is cooled, brought to pH 5 and extracted into ether; the organic layer is dried over Na2SO4 and concentrated to dryness in vacuo. The residue is purified by column chromatography on silica gel using 8:2 hexane:ethyl acetate as eluent. The 2,4-dimethyl-5-acetyloxazole is obtained as orange needles (2.2 g, 27%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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